

Foundational Studies on the Efficacy of SRX246: A Technical Guide

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Compound of Interest

Compound Name: SRX246

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Introduction

SRX246 is a first-in-class, orally bioavailable, and centrally-acting small molecule that functions as a selective antagonist for the vasopressin 1a (V1a) receptor.[1][2][3] Developed by Azevan Pharmaceuticals, **SRX246** has been investigated for its therapeutic potential in treating a range of neuropsychiatric disorders characterized by excessive fear, aggression, and anxiety. This technical guide provides an in-depth overview of the foundational preclinical and clinical studies that have established the efficacy profile of **SRX246**.

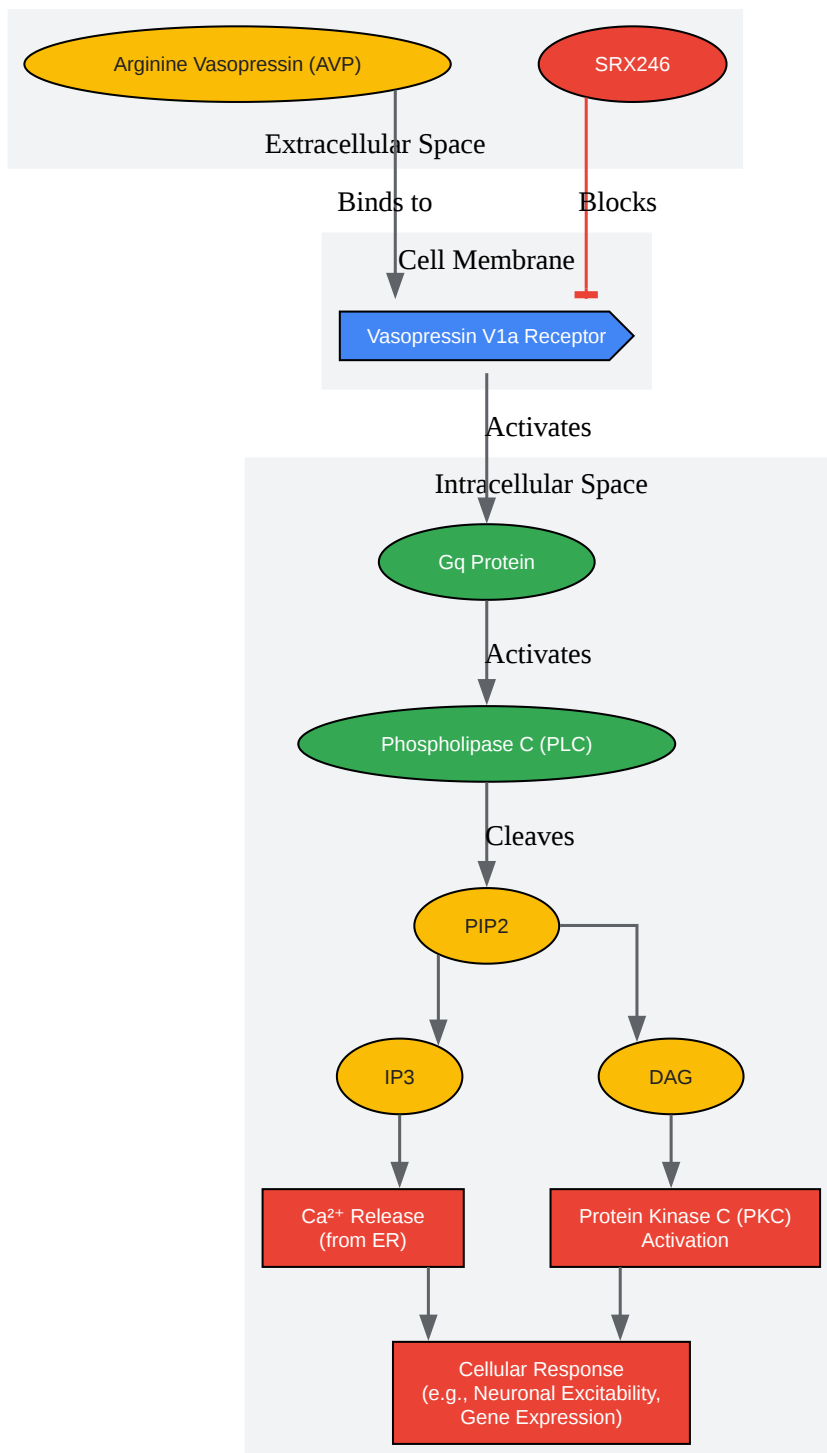
Mechanism of Action: Targeting the Vasopressin V1a Receptor

Arginine vasopressin (AVP) is a neuropeptide that plays a crucial role in regulating social behaviors, stress responses, and emotional processing through its interaction with various receptors in the brain.[4] The V1a receptor subtype is prominently expressed in brain regions associated with these functions, including the amygdala and other limbic system structures.[1] [5] Elevated vasopressin levels have been linked to increased aggression. By selectively blocking the V1a receptor, **SRX246** is designed to modulate the downstream signaling pathways activated by vasopressin, thereby reducing behaviors such as aggression, fear, and anxiety.[1][4] Preclinical and clinical studies have demonstrated that **SRX246** effectively

penetrates the central nervous system and engages with its target to produce these therapeutic effects.[\[1\]](#)[\[3\]](#)[\[6\]](#)

Vasopressin V1a Receptor Signaling Pathway

The following diagram illustrates the signaling cascade initiated by the binding of vasopressin to its V1a receptor and the point of intervention for **SRX246**.



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SRX246 blocks vasopressin binding to the V1a receptor.

Preclinical Efficacy Studies

Foundational preclinical research demonstrated the potential of **SRX246** to mitigate behaviors related to aggression, fear, and anxiety in various animal models.^{[1][7][8]} These studies were crucial in establishing the rationale for advancing **SRX246** into clinical development.

Animal Models of Aggression

In rodent models, **SRX246** has been shown to significantly reduce aggressive behaviors. A key experimental paradigm involved inducing aggression in male rats and then administering **SRX246**.

Experimental Protocol: Resident-Intruder Test

- **Animal Model:** Male Syrian hamsters or rats were used. Animals were housed individually to establish residency.
- **Procedure:** An unfamiliar "intruder" male was introduced into the resident's cage for a defined period.
- **Behavioral Assessment:** Aggressive behaviors exhibited by the resident, such as latency to attack, number of attacks, and duration of aggressive encounters, were recorded and scored by trained observers blinded to the treatment condition.
- **Drug Administration:** **SRX246** or a vehicle control was administered orally at varying doses prior to the introduction of the intruder.
- **fMRI Studies:** In some preclinical investigations, functional magnetic resonance imaging (fMRI) was employed in rodent models to assess the neural circuits affected by **SRX246** during aggressive encounters.^[5]

While specific quantitative data from these preclinical aggression studies are not publicly available in full, published summaries indicate that **SRX246** markedly blunted aggressive behavior in these models.^[5]

Clinical Efficacy Studies

SRX246 has undergone several Phase II clinical trials to evaluate its safety, tolerability, and efficacy in human populations for various indications.

Intermittent Explosive Disorder (IED)

A Phase II exploratory clinical study (NCT02055638) was conducted to assess the efficacy of **SRX246** in adults with IED, a condition characterized by recurrent aggressive outbursts.^[9]

Experimental Protocol: NCT02055638^[9]

- Study Design: A multi-center, randomized, double-blind, placebo-controlled trial.
- Participants: 97 adult male and female subjects diagnosed with IED.
- Treatment Regimen: Following a two-week placebo lead-in phase, participants were randomized to receive either **SRX246** or a placebo for 8 weeks.
- Primary and Secondary Outcome Measures: The study assessed changes in the frequency and severity of aggressive episodes, as well as overall clinical improvement.

A press release from Azevan Pharmaceuticals reported that the study achieved its primary endpoint and exploratory goals, with a statistically significant difference favoring **SRX246** in key outcome measures indicative of clinical benefit.^[9] The treatment was also reported to be generally well-tolerated with no serious adverse events.^[9]

Huntington's Disease (HD)

The STAIR (Safety, Tolerability, and Activity of **SRX246** in Irritable Subjects with Huntington's Disease) trial (NCT02507284) was a Phase II study designed to evaluate **SRX246** for the treatment of irritability in patients with HD.^{[1][10]}

Experimental Protocol: STAIR Trial (NCT02507284)^[10]

- Study Design: A 3-arm, multicenter, randomized, placebo-controlled, double-blind, 12-week dose-escalation study.
- Participants: 106 individuals with early symptomatic Huntington's Disease who exhibited irritability.

- **Treatment Regimen:** Participants were randomized to one of three arms: placebo, a final dose of 120 mg of **SRX246** twice daily, or a final dose of 160 mg of **SRX246** twice daily. The dosing for the active arms involved a gradual escalation.
- **Outcome Measures:** The primary outcome was safety and tolerability. Exploratory efficacy endpoints included changes in scores on various behavioral scales, such as the Cohen-Mansfield Agitation Inventory (CMAI), Aberrant Behavior Checklist (ABC), and others, to assess changes in aggression and irritability.^[1]

Quantitative Data from the STAIR Trial

Outcome Measure	SRX246 Treatment Group	Placebo Group	p-value
Proportion of Patients with Violent Behavior (Hitting)	Reduction from 53% to 37%	Stable (24% to 33%)	Statistically Significant
Proportion of Patients with Fewer Aggressive Events (Hitting/Yelling) in High Disease Burden Subgroup	65%	22%	Not Reported

Data sourced from publicly available summaries of the STAIR trial results.^[1]

The STAIR trial demonstrated that **SRX246** was safe and well-tolerated in patients with Huntington's Disease.^{[7][8]} The exploratory analyses of behavioral outcomes suggested that **SRX246** reduced aggressive behaviors, particularly in a subgroup of patients with a higher disease burden.^[1]

Human Fear and Anxiety Study

A proof-of-concept study (NCT02922166) in healthy volunteers utilized a translational model of fear and anxiety to investigate the effects of **SRX246**.^{[11][12]}

Experimental Protocol: NCT02922166^{[11][12]}

- Study Design: A randomized, double-blind, placebo-controlled, crossover study.
- Participants: Healthy adult volunteers.
- Procedure: The "NPU" (No shock, Predictable shock, Unpredictable shock) threat test was used to measure fear-potentiated startle (a response to a predictable threat) and anxiety-potentiated startle (a response to an unpredictable threat).
- Drug Administration: Participants received both **SRX246** and a placebo in a counter-balanced order.

This study found that **SRX246** significantly decreased anxiety-potentiated startle, a key finding that supports its anxiolytic potential.[\[11\]](#)[\[12\]](#)

Human fMRI Study in Fear Processing

To elucidate the neural mechanisms underlying the effects of **SRX246**, a functional magnetic resonance imaging (fMRI) study was conducted in healthy male volunteers.[\[9\]](#)[\[13\]](#)[\[14\]](#)

Experimental Protocol: Human fMRI Study[\[9\]](#)[\[13\]](#)[\[14\]](#)

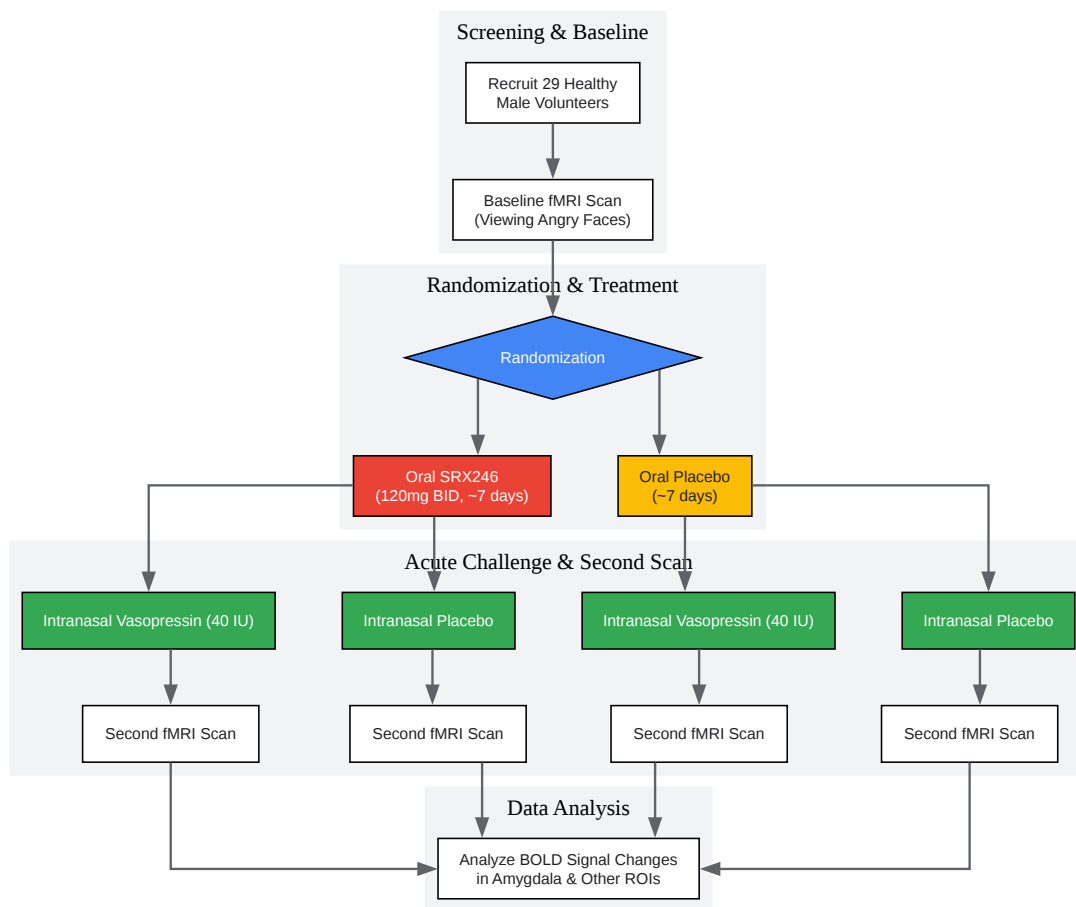
- Study Design: A randomized, double-blind, placebo-controlled study.
- Participants: 29 healthy male subjects.
- Procedure: Participants underwent a baseline fMRI scan while viewing images of angry faces to assess brain activity in response to emotional stimuli. Following the baseline scan, subjects were randomized to receive either oral **SRX246** (120 mg twice daily) or a placebo for an average of 7 days. A second fMRI scan was then conducted after an acute challenge with either intranasal vasopressin (40 IU) or a placebo.
- Primary Outcome: The primary outcome was the change in the Blood-Oxygen-Level-Dependent (BOLD) signal in the amygdala in response to the angry faces.

Quantitative Data from the Human fMRI Study

The study found a significant oral drug × intranasal drug × session interaction on the BOLD signal in the amygdala ($F(1, 25) = 4.353$, $p < 0.05$).[\[9\]](#)[\[13\]](#) This indicates that **SRX246**

effectively blocked the effects of intranasally administered vasopressin on the amygdala's response to angry faces.[9][13] Secondary analyses revealed that **SRX246** also attenuated BOLD responses in other brain regions involved in emotional processing, including the right temporoparietal junction, precuneus, anterior cingulate, and putamen.[13]

Experimental Workflow for the Human fMRI Study



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Workflow of the human fMRI study of **SRX246**.

Conclusion

The foundational studies on **SRX246** provide a robust body of evidence supporting its efficacy as a selective vasopressin V1a receptor antagonist. Preclinical data in animal models demonstrated its potential to reduce aggression and anxiety-like behaviors. These findings were subsequently translated into clinical settings, where Phase II trials in Intermittent Explosive Disorder and Huntington's Disease showed promising signals of efficacy in reducing aggressive and irritable behaviors, alongside a favorable safety profile. Furthermore, a human fMRI study elucidated the neural mechanisms of **SRX246**, confirming its ability to modulate brain circuits involved in emotional processing. Collectively, these studies establish a strong scientific basis for the continued development of **SRX246** as a novel therapeutic agent for neuropsychiatric disorders characterized by emotional dysregulation.

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